molecular formula C13H15NO3S B2680823 N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide CAS No. 1795455-73-0

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2680823
CAS No.: 1795455-73-0
M. Wt: 265.33
InChI Key: ICXHATRWLKNTAX-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide: is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of interest in various fields of research, including medicinal chemistry and materials science.

Scientific Research Applications

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its heterocyclic rings contribute to its stability, making it useful in the development of advanced materials such as organic semiconductors.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with methoxyethylamine under acidic conditions to form the intermediate N-(2-(furan-2-yl)-2-methoxyethyl)amine.

    Acylation: The intermediate is then acylated using thiophene-2-acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan or thiophene rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide exerts its effects depends on its application:

    Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: The compound may interact with cellular pathways involved in oxidative stress, inflammation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(2-(furan-2-yl)-2-methoxyethyl)-2-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both furan and thiophene rings, which confer distinct chemical properties and reactivity. This combination of heterocycles is less common and provides a unique platform for further functionalization and application in various fields.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-16-12(11-5-2-6-17-11)9-14-13(15)8-10-4-3-7-18-10/h2-7,12H,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXHATRWLKNTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CC1=CC=CS1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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